![molecular formula C15H20F2N2O2S B6439379 1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane CAS No. 2548989-51-9](/img/structure/B6439379.png)

1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

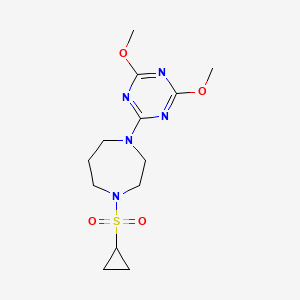

The compound “1-(cyclopropanesulfonyl)-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane” is a complex organic molecule. It contains a cyclopropane ring, a sulfonyl group, a difluorophenyl group, and a diazepane ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can greatly influence how the compound is handled and used .Applications De Recherche Scientifique

CPD has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including polymers, heterocycles, and organosulfur compounds. It has also been used in the synthesis of organic compounds and is widely used in the pharmaceutical industry. CPD has also been used as a reagent in the synthesis of various drugs and in the development of new drugs. Additionally, CPD has been used in the synthesis of various catalysts, such as palladium-catalyzed cross-coupling reactions, and in the synthesis of various materials, such as polymers and nanomaterials.

Mécanisme D'action

CPD acts as a proton donor in the synthesis of various compounds. It is also used as a catalyst in the synthesis of various organic compounds. CPD is a strong nucleophile and can react with various electrophiles, including alkenes, alkynes, and aryl halides. It can also react with organometallic compounds, such as organoboranes and organosilanes.

Biochemical and Physiological Effects

CPD has been shown to have a variety of biochemical and physiological effects. In studies, CPD has been found to inhibit the growth of various cancer cell lines. It has also been found to inhibit the growth of bacteria, fungi, and viruses. Additionally, CPD has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

CPD is a versatile reagent with a wide range of applications in scientific research. It is a strong nucleophile and can react with various electrophiles. Additionally, CPD has been found to have a variety of biochemical and physiological effects. However, CPD is a hazardous compound and must be handled with caution. It is also not suitable for use in human or animal experiments due to its toxicity.

Orientations Futures

CPD has a wide range of applications in scientific research, and there are many potential future directions for its use. For example, CPD could be used in the synthesis of new drugs, catalysts, and materials. Additionally, CPD could be used to develop new treatments for various diseases, such as cancer and infectious diseases. CPD could also be used to develop new methods for the synthesis of organic compounds. Finally, CPD could be used to develop new methods for the synthesis of polymers and nanomaterials.

Méthodes De Synthèse

CPD can be synthesized in a number of ways. The most commonly used method is the reaction of 1,3-dichloro-2-propanol with cyclopropanesulfonyl chloride. This reaction produces CPD in high yields. Other methods of synthesis include the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzaldehyde, the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl bromide, and the reaction of cyclopropanesulfonyl chloride with 3,5-difluorobenzyl alcohol.

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropylsulfonyl-4-[(3,5-difluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O2S/c16-13-8-12(9-14(17)10-13)11-18-4-1-5-19(7-6-18)22(20,21)15-2-3-15/h8-10,15H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPLUYDSSIJQQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6439297.png)

![4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B6439305.png)

![3-bromo-2,4-dimethyl-7-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,8-naphthyridine](/img/structure/B6439313.png)

![2-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6439316.png)

![7-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,4-dimethyl-1,8-naphthyridine](/img/structure/B6439322.png)

![5-methoxy-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6439327.png)

![8-cyclopentyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6439339.png)

![6-chloro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B6439348.png)

![2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439357.png)

![2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine](/img/structure/B6439359.png)

![5-fluoro-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B6439365.png)

![N-ethyl-2-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B6439371.png)

![6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B6439377.png)